molecular formula C18H16N2O5S B2678342 N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919853-77-3

N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2678342
CAS No.: 919853-77-3
M. Wt: 372.4
InChI Key: QZDMHWCQYRGAIK-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalimide core, which is a common structural motif in medicinal chemistry, and an ethylsulfonyl phenyl group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the phthalimide core, which can be achieved through the reaction of phthalic anhydride with ammonia or primary amines. The resulting phthalimide is then subjected to further functionalization to introduce the ethylsulfonyl phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The phthalimide core can be reduced to phthalamide or phthalic acid derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of the phthalimide core can produce phthalamide derivatives.

Scientific Research Applications

N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The phthalimide core can interact with proteins or enzymes, potentially inhibiting their activity. The ethylsulfonyl phenyl group may enhance the compound’s binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dioxoisoindolin-4-yl)acetamide: Lacks the ethylsulfonyl phenyl group, which may result in different chemical properties and biological activities.

    N-(1,3-dioxoisoindolin-4-yl)-2-phenylacetamide: Similar structure but without the ethylsulfonyl group, potentially affecting its reactivity and applications.

Uniqueness

N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is unique due to the presence of both the phthalimide core and the ethylsulfonyl phenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-2-26(24,25)12-8-6-11(7-9-12)10-15(21)19-14-5-3-4-13-16(14)18(23)20-17(13)22/h3-9H,2,10H2,1H3,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDMHWCQYRGAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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